molecular formula C14H7BrF3N3O2S B2582146 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 956754-06-6

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2582146
CAS No.: 956754-06-6
M. Wt: 418.19
InChI Key: SNYYKGXIHDHQJO-UHFFFAOYSA-N
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Description

Thiazole-based compounds, such as the one you mentioned, have been studied for their diverse pharmacological effects . They have been found to have potential as antimicrobial, antifungal, and antitumor agents .


Synthesis Analysis

While specific synthesis information for your compound is not available, similar compounds have been synthesized and their structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Heterocyclic Compounds Synthesis and Applications

Research on heterocyclic compounds, especially those incorporating pyrazole, thiazole, and their derivatives, reveals a broad spectrum of scientific applications, ranging from the development of new pharmaceuticals to materials science. Pyrazole and thiazole derivatives are known for their biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. These compounds serve as significant scaffold structures due to their versatile synthetic applicability and biological activity (A. Cetin, 2020; V. Chornous et al., 2016).

The unique structural motifs present in such compounds offer unprecedentedly mild reaction conditions for generating versatile dyes and other materials from a wide range of precursors, showcasing the potential of these heterocycles in synthetic chemistry and materials science (M. A. Gomaa & H. Ali, 2020).

Biocatalyst Inhibition by Carboxylic Acids

The exploration into the effects of carboxylic acids, such as those present in the compound , indicates their significant role in biotechnological applications. Carboxylic acids are known for their potential as microbial inhibitors, which is crucial in the production of bio-renewable chemicals. Understanding the inhibitory mechanisms of carboxylic acids on microbes can lead to the development of more robust strains for industrial applications (L. Jarboe et al., 2013).

Antimicrobial and Anti-inflammatory Properties

Compounds incorporating trifluoromethyl groups, similar to the subject compound, have been extensively studied for their antimicrobial and anti-inflammatory properties. These studies underscore the significance of the trifluoromethyl group in enhancing the activity profile of compounds, thereby highlighting the potential of such molecules in developing new therapeutic agents with minimal side effects (Kamalneet Kaur et al., 2015).

Properties

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF3N3O2S/c15-8-3-1-7(2-4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYYKGXIHDHQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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